4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride
Overview
Description
4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride is a chemical compound with the molecular formula C14H21Cl2NO It is known for its unique structure, which includes a piperidine ring attached to a chlorinated dimethylphenoxy group
Preparation Methods
The synthesis of 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4,6-dimethylphenol and piperidine.
Reaction Conditions: The phenol is first chlorinated using a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form 2-chloro-4,6-dimethylphenyl chloride.
Nucleophilic Substitution: The chlorinated phenyl compound then undergoes a nucleophilic substitution reaction with piperidine in the presence of a base like sodium hydroxide or potassium carbonate to form 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Chemical Reactions Analysis
4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding phenol and piperidine derivatives.
Scientific Research Applications
4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-piperidine hydrochloride can be compared with similar compounds such as:
4-Chloro-2,6-dimethylphenol: This compound shares the chlorinated dimethylphenol structure but lacks the piperidine moiety.
2-Chloro-4,6-dimethylpyrimidine: Similar in having a chlorinated dimethyl group, but with a pyrimidine ring instead of a piperidine ring.
4-[(2-Chloro-4,6-dimethylphenoxy)methyl]-morpholine: This compound has a morpholine ring instead of a piperidine ring, leading to different chemical and biological properties.
Properties
IUPAC Name |
4-[(2-chloro-4,6-dimethylphenoxy)methyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10-7-11(2)14(13(15)8-10)17-9-12-3-5-16-6-4-12;/h7-8,12,16H,3-6,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGDSMBMVRSHPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC2CCNCC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219971-94-4 | |
Record name | Piperidine, 4-[(2-chloro-4,6-dimethylphenoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219971-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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